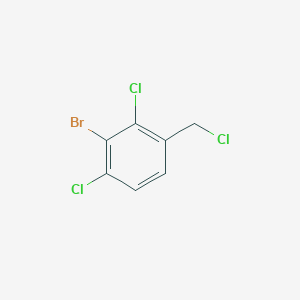
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 4-(chloromethyl)benzene. The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can also participate in various substitution reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,4-dichlorobenzene
- 1,3-Bis(chloromethyl)benzene
- 1,2-Dichloro-4-(chloromethyl)benzene
Uniqueness
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. The combination of bromine, chlorine, and chloromethyl groups makes it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C7H4BrCl3 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4BrCl3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
IHDKKONWSVRCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


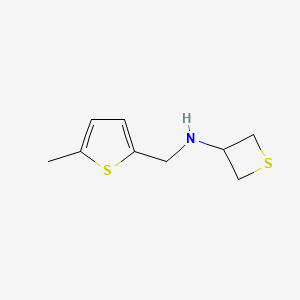



![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
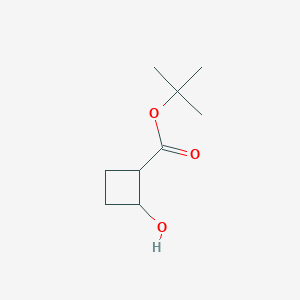
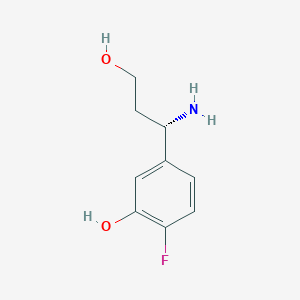
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
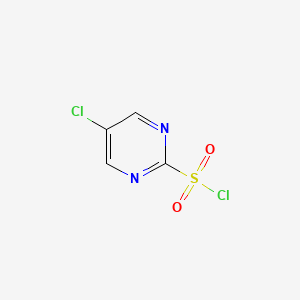
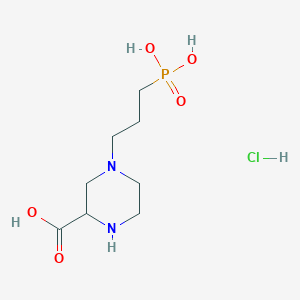
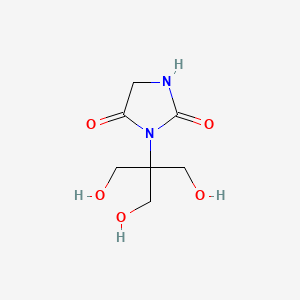
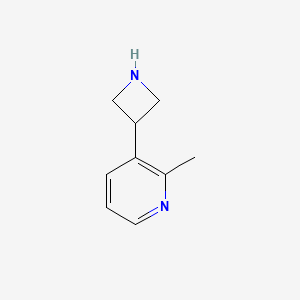
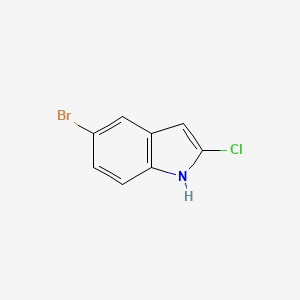
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
